Fmoc-Lys(HOMCA)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

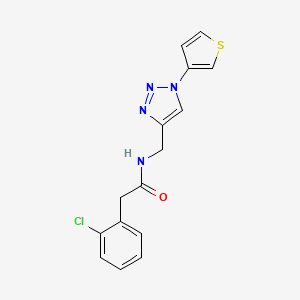

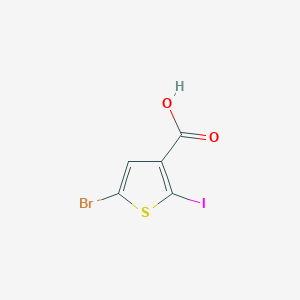

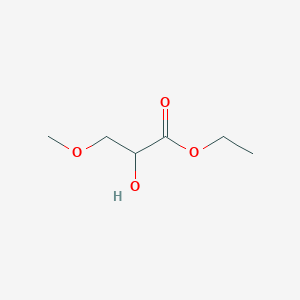

“Fmoc-Lys(HOMCA)-OH” is a chemical compound with the molecular formula C33H32N2O8 and a molecular weight of 584.62 g/mol . Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl)-L-lysine . It is also known by the synonyms Fmoc-Lys(HOMCA)-OH and (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-(2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)hexanoic acid .

科学的研究の応用

Peptide-Based Hydrogels (PHGs) for Biomedical Applications

Fmoc-Lys(HOMCA)-OH can be incorporated into peptide-based hydrogels (PHGs). These hydrogels are biocompatible materials with a high water content (up to 99%). PHGs exhibit non-Newtonian fluid behavior and self-supporting features. Key advantages include chemical responsiveness to stimuli, biocompatibility, tunability, and the ability to create a physiologically relevant environment for in vitro experiments .

Tissue Engineering Scaffold

Among the Fmoc-derivatives of series K, Fmoc-K3 hydrogel stands out. It is rigid (G’ = 2526 Pa) and suitable for tissue engineering applications. Fmoc-K3 hydrogel supports cell adhesion, survival, and duplication, making it a potential material for regenerative medicine .

将来の方向性

作用機序

Target of Action

Fmoc-Lys(HOMCA)-OH is a modified amino acid used in peptide synthesis . Its primary targets are the peptide chains where it is incorporated during the synthesis process . The role of Fmoc-Lys(HOMCA)-OH is to contribute to the structure and function of the resulting peptide.

Mode of Action

Fmoc-Lys(HOMCA)-OH interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the peptide chain, and is cleaved by secondary amines such as piperidine . This allows for the step-by-step assembly of the peptide chain, with each amino acid added one at a time .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Lys(HOMCA)-OH are those involved in the synthesis of peptides . The compound’s inherent hydrophobicity and aromaticity promote the association of building blocks, contributing to the self-assembly features of the peptides .

Pharmacokinetics

The pharmacokinetics of Fmoc-Lys(HOMCA)-OH are largely dependent on the context of its use in peptide synthesis . As a building block in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the characteristics of the final peptide product .

Result of Action

The result of Fmoc-Lys(HOMCA)-OH’s action is the formation of peptides with specific structures and functions . These peptides can have various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action of Fmoc-Lys(HOMCA)-OH can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the solvent used, temperature, and pH . Furthermore, the stability of the resulting peptides can be influenced by factors such as temperature, pH, and the presence of other chemicals .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2O8/c1-19-21-14-13-20(36)16-29(21)43-32(40)26(19)17-30(37)34-15-7-6-12-28(31(38)39)35-33(41)42-18-27-24-10-4-2-8-22(24)23-9-3-5-11-25(23)27/h2-5,8-11,13-14,16,27-28,36H,6-7,12,15,17-18H2,1H3,(H,34,37)(H,35,41)(H,38,39)/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBXZDIECVFVRQ-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(HOMCA)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2408763.png)

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)

![2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride](/img/structure/B2408767.png)

![6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2408773.png)